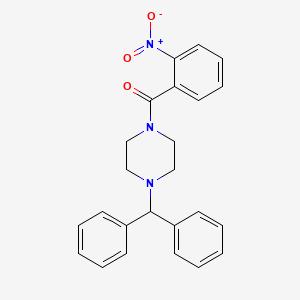![molecular formula C16H12ClN3O B3732953 2-[(3-chlorophenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3732953.png)
2-[(3-chlorophenyl)amino]-6-phenyl-4(3H)-pyrimidinone
説明
2-[(3-chlorophenyl)amino]-6-phenyl-4(3H)-pyrimidinone, also known as CCPP, is a pyrimidine derivative that has been extensively studied for its potential therapeutic applications. This compound has gained interest due to its ability to inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs.
作用機序
2-[(3-chlorophenyl)amino]-6-phenyl-4(3H)-pyrimidinone works by binding to the active site of these enzymes, preventing them from carrying out their normal functions. This can lead to a variety of downstream effects, including changes in gene expression, cell proliferation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and has been shown to have anti-inflammatory effects in animal models. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2-[(3-chlorophenyl)amino]-6-phenyl-4(3H)-pyrimidinone has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be produced in large quantities. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. It can be difficult to work with due to its low solubility in water, and its effects can be difficult to measure in vivo.
将来の方向性
There are a number of potential future directions for research on 2-[(3-chlorophenyl)amino]-6-phenyl-4(3H)-pyrimidinone. One area of interest is in the development of new drugs that target protein kinase C and casein kinase II. Additionally, this compound may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to fully explore the potential therapeutic applications of this compound.
科学的研究の応用
2-[(3-chlorophenyl)amino]-6-phenyl-4(3H)-pyrimidinone has been studied extensively for its potential therapeutic applications. It has been shown to have inhibitory effects on a number of enzymes, including protein kinase C and casein kinase II. These enzymes play important roles in cell signaling and regulation, making them attractive targets for drug development.
特性
IUPAC Name |
2-(3-chloroanilino)-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-7-4-8-13(9-12)18-16-19-14(10-15(21)20-16)11-5-2-1-3-6-11/h1-10H,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYAFZHPQHQNHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N~1~-[4-(cyanomethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3732880.png)


![N-{2-[(2-benzoyl-4-bromophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3732893.png)

![2-[(2-ethoxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3732912.png)
![4-hydroxy-6-methyl-3-[2-(3-pyridinyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B3732921.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B3732923.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B3732930.png)
![N-(4-isopropoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3732935.png)
![2-[(2-hydroxyethyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3732946.png)
![N-(2,5-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3732967.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B3732972.png)